N1-Methoxymethyl picrinine
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Overview
Description
Mechanism of Action
Target of Action
N1-Methoxymethyl picrinine is an indole alkaloid
Biochemical Pathways
It is known that it is an indole alkaloid, a class of compounds that often interact with various biochemical pathways . .
Result of Action
As an indole alkaloid, it may have various biological effects, but specific results of its action are currently unknown .
Action Environment
Like other chemical compounds, its action and stability could potentially be influenced by factors such as temperature, ph, and presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Methoxymethyl picrinine involves the N-methylation of picrinine. One common method for N-methylation is the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride . The reaction typically takes place in an organic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N1-Methoxymethyl picrinine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the methoxymethyl group.
Scientific Research Applications
N1-Methoxymethyl picrinine has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex indole alkaloids.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
N1-Methoxymethyl picrinine is unique among indole alkaloids due to its specific methoxymethyl substitution. Similar compounds include:
Picrinine: The parent compound without the methoxymethyl group.
Echitamine: Another indole alkaloid with a different substitution pattern.
Akuammiline: An indole alkaloid with a similar core structure but different functional groups.
These compounds share some biological activities but differ in their specific effects and applications due to variations in their chemical structures .
Properties
CAS No. |
1158845-78-3 |
---|---|
Molecular Formula |
C22H26N2O4 |
Appearance |
Powder |
Origin of Product |
United States |
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